molecular formula C26H29NO4 B6087810 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6087810
M. Wt: 419.5 g/mol
InChI Key: LPSVLNYJYKVSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound with potential therapeutic applications in the field of neuroscience. It belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological properties. This compound has been synthesized in the laboratory using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. It has been shown to inhibit the activity of inflammatory cytokines and reduce the production of reactive oxygen species, which can damage neurons. It also appears to enhance the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and enhance the expression of neurotrophic factors. It has also been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit significant neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could involve the study of its potential therapeutic applications in the treatment of other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Additionally, further research could be conducted to explore the underlying mechanisms of action of this compound and to identify potential drug targets for its use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been achieved using different methods. One of the most common methods involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable acid catalyst. The resulting product is then purified using column chromatography. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the reduction of the corresponding nitro compound.

Scientific Research Applications

The potential therapeutic applications of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been studied in various scientific research studies. It has been found to exhibit significant neuroprotective and anti-inflammatory properties. It has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6,7-dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-28-24-13-20(9-10-23(24)31-18-19-7-5-4-6-8-19)16-27-12-11-21-14-25(29-2)26(30-3)15-22(21)17-27/h4-10,13-15H,11-12,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSVLNYJYKVSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5422509

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